N-(3-Methoxypropyl)L-Valinamide
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Overview
Description
N-(3-Methoxypropyl) L-Z-Valinamide: is a chemical compound with the molecular formula C17H26N2O4 and a molecular weight of 322.4 g/mol . It is also known by its IUPAC name, benzyl (1S)-1-{[(3-methoxypropyl)amino]carbonyl}-2-methylpropylcarbamate . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxypropyl) L-Z-Valinamide typically involves the reaction of L-valine with 3-methoxypropylamine under specific conditions . The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of N-(3-Methoxypropyl) L-Z-Valinamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-(3-Methoxypropyl) L-Z-Valinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-(3-Methoxypropyl) L-Z-Valinamide is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl) L-Z-Valinamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system being studied . Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects .
Comparison with Similar Compounds
- N-(3-Methoxypropyl) L-Valinamide
- N-(3-Methoxypropyl) L-Alaninamide
- N-(3-Methoxypropyl) L-Leucinamide
Comparison: N-(3-Methoxypropyl) L-Z-Valinamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds . Its unique amide bond and methoxypropyl group contribute to its specific interactions and applications in scientific research .
Properties
Molecular Formula |
C9H20N2O2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(2S)-2-(3-methoxypropylamino)-3-methylbutanamide |
InChI |
InChI=1S/C9H20N2O2/c1-7(2)8(9(10)12)11-5-4-6-13-3/h7-8,11H,4-6H2,1-3H3,(H2,10,12)/t8-/m0/s1 |
InChI Key |
UKUDMELRNSRGHV-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NCCCOC |
Canonical SMILES |
CC(C)C(C(=O)N)NCCCOC |
Origin of Product |
United States |
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